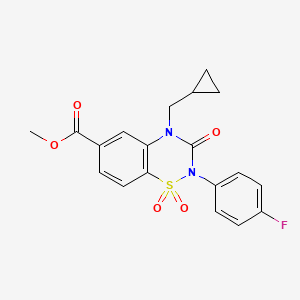![molecular formula C18H15FN2O2 B6452405 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione CAS No. 2640962-93-0](/img/structure/B6452405.png)
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a cyclic organic compound of great interest in the field of organic chemistry. It is a colorless solid with a melting point of 145-147°C. This compound has been studied extensively due to its potential applications in the synthesis of various chemical compounds. Its structure is composed of two rings with a fluorine atom in the center, which makes it a unique compound.
科学的研究の応用
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its potential applications in various fields. For example, this compound has been used in the synthesis of a variety of organic compounds, such as alkaloids, terpenes, and steroids. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anti-cancer drugs.
作用機序
The mechanism of action of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins, which can lead to the inhibition of certain biochemical processes. Additionally, this compound is thought to interact with certain receptors in the body, leading to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to the inhibition of certain biochemical processes. Additionally, this compound has been found to interact with certain receptors in the body, leading to the inhibition of certain physiological processes.
実験室実験の利点と制限
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has several advantages for laboratory experiments. First, the reaction is relatively simple and can be completed in a relatively short period of time. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is also relatively expensive, which can limit its use in some laboratory experiments.
将来の方向性
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione has a wide range of potential applications, and there are several future directions that could be explored. For example, further research could be conducted to explore the potential uses of this compound in the synthesis of other organic compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential uses of this compound in the development of drugs and other pharmaceuticals.
合成法
The synthesis of 3-[(4-fluorophenyl)amino]-4-[(2-phenylethyl)amino]cyclobut-3-ene-1,2-dione is a multi-step process that involves the use of several reagents. The first step is the formation of the cyclobutene ring by the reaction of 4-fluorophenylmagnesium bromide with 2-phenylethylmagnesium bromide. This reaction is followed by the addition of a diazonium salt to the cyclobutene ring, resulting in the formation of the desired cyclic compound.
特性
IUPAC Name |
3-(4-fluoroanilino)-4-(2-phenylethylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-13-6-8-14(9-7-13)21-16-15(17(22)18(16)23)20-11-10-12-4-2-1-3-5-12/h1-9,20-21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSFOLKJYMBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6452331.png)
![5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6452336.png)
![5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B6452340.png)
![N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide](/img/structure/B6452349.png)
![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)
![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)
![2-(4-acetylphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6452363.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6452365.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)
![6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452382.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6452385.png)
![2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide](/img/structure/B6452391.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-diphenylpropanamide](/img/structure/B6452394.png)